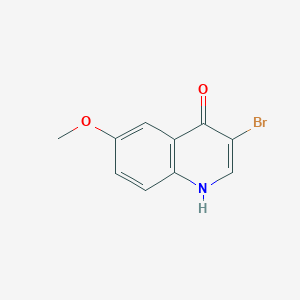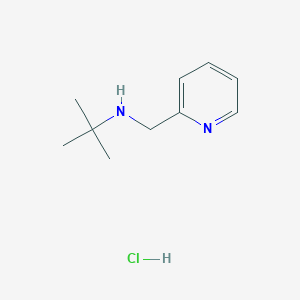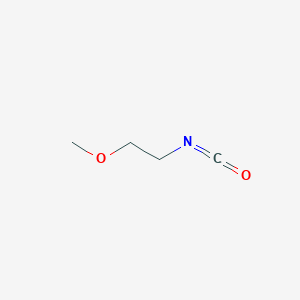
3-Bromo-4-hydroxy-6-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-hydroxy-6-methoxyquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are key building blocks in the synthesis of various pharmaceuticals. The presence of bromine and methoxy groups on the quinoline core can significantly influence the chemical reactivity and biological properties of these molecules.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 3-bromo-4-hydroxy-6-methoxyquinoline, typically involves multi-step synthetic routes. A practical and scalable route for synthesizing halogenated quinolines has been reported, which is valuable for antimicrobial drug discovery . Additionally, brominated quinoline derivatives have been synthesized from bromophenols, indicating the versatility of bromine in quinoline modifications . The synthesis of complex quinoline derivatives often involves the formation of key intermediates, such as bromonium ylides, which can be generated through intramolecular reactions catalyzed by rhodium .
Molecular Structure Analysis
The molecular structure of brominated quinolines has been studied using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of these compounds .
Chemical Reactions Analysis
Brominated quinolines can undergo various chemical reactions, including coupling reactions, which are essential for the synthesis of more complex quinoline derivatives . The presence of a bromine atom on the quinoline core facilitates such transformations, as it can act as a good leaving group or participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by the substituents on the quinoline ring. The introduction of bromine and methoxy groups can affect the molecule's electron distribution, reactivity, and overall physicochemical profile. Studies have shown that these compounds can form weak hydrogen bonds and exhibit stacking interactions, which are important for their solid-state structure and potential biological activity . The antibacterial activity of some brominated quinolines has been evaluated, demonstrating their potential as antimicrobial agents .
科学研究应用
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Here are some applications of quinoline derivatives:
-
Pharmaceutical Applications
- Quinoline derivatives have been synthesized for biological and pharmaceutical activities . They are used in the synthesis of biologically and pharmaceutically active compounds .
- For example, 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .
-
Synthetic Organic Chemistry
- Quinoline is an essential scaffold for leads in drug discovery . A wide range of synthesis protocols have been reported for the construction of this scaffold .
- For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
-
Halogenated Heterocycles
- Halogenated heterocycles like 4-Bromo-6-methoxyquinoline are used in various fields of chemistry . They are often used as building blocks in the synthesis of complex molecules .
- For example, 3-Bromo-4-chloro-6-methoxyquinoline and 4-Bromo-7-methoxyquinoline are used in the synthesis of various biologically active compounds .
-
Chemical Research
-
Fluorescent Sensors
-
Inhibitors of Bacterial DNA Gyrase and Topoisomerase
安全和危害
The safety information provided by Sigma-Aldrich indicates that 3-Bromo-4-hydroxy-6-methoxyquinoline may be harmful if swallowed and may cause serious eye damage . The recommended precautionary statements include wearing protective gloves and eye protection, and washing hands thoroughly after handling .
未来方向
Quinoline and its derivatives are promising scaffolds for future antimycobacterial agents . They have a wide range of biological properties and are vital for leads in drug discovery . The development of newer antimycobacterial drugs based on scaffolds having the potential to inhibit the growth of M. tuberculosis is of current interest .
属性
IUPAC Name |
3-bromo-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYZMCYOOQBXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560113 |
Source


|
| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-6-methoxyquinoline | |
CAS RN |
724788-41-4 |
Source


|
| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)


amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)



